2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

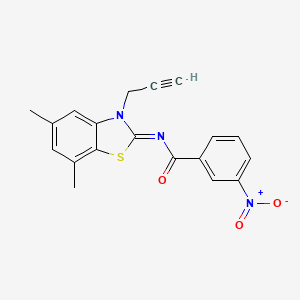

“2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride” is a chemical compound with the molecular formula C5H10ClNO4S and a molecular weight of 215.65. It is also known as BTTAA, a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .

Molecular Structure Analysis

The InChI code for “2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride” is1S/C5H9NO4S.ClH/c6-4(5(7)8)3-1-11(9,10)2-3;/h3-4H,1-2,6H2,(H,7,8);1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

“2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications

Immunotropic Activity

Research on derivatives of 1-(thietan-3-yl)benzimidazole, including compounds related to 2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride, has been focused on their immunotropic properties. Synthesis of new salts and hydrazides of (benzimidazolyl-2-thio)acetic acids containing thietane cycles has shown potential immunotropic activity, indicating these compounds could be beneficial in modulating immune responses (Khaliullin et al., 2004).

Anti-Aggregation Activity

Compounds containing thietanyl and dioxothietanyl rings, similar in structure to 2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride, have been synthesized and studied for their anti-aggregation activities. This research suggests these compounds could play a role in preventing the aggregation of biological molecules, which is a critical factor in various diseases, including neurodegenerative disorders (Gurevich et al., 2020).

Synthesis of Amino Acid Derivatives

Another area of application is in the synthesis of amino acid derivatives, where compounds like 2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride serve as intermediates. These derivatives are valuable in developing various natural and non-natural α-amino acids, which are essential in drug development and biochemical research (Burger et al., 1992).

Antioxidant and Enzyme Inhibition

Research involving amino acid derivatives, including those related to 2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride, has explored their potential antioxidant properties and ability to inhibit enzymes like xanthine oxidase. This enzyme is involved in oxidative stress and inflammation, indicating these compounds could be beneficial in managing conditions associated with these processes (Ikram et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name |

2-amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S.ClH/c6-4(5(7)8)3-1-11(9,10)2-3;/h3-4H,1-2,6H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDVRLFDICKIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(1,1-dioxothietan-3-yl)acetic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2555463.png)

![(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2555464.png)

![3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2555471.png)

![4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555482.png)

![3-benzyl-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2555484.png)